Molecular Weight Differentiation Enables Unambiguous Identification in High‑Resolution Mass Spectrometry
The target compound (C21H23N3O6, MW = 413.43 g/mol) differs by +14.03 Da from the des‑methyl analog (C20H21N3O6, MW = 399.40 g/mol) and by –16.03 Da from the 3‑methoxy analog (C21H23N3O7, MW = 429.46 g/mol). These mass differences are readily resolved by high‑resolution mass spectrometry (HRMS, resolution > 30 000 FWHM), ensuring unambiguous identification of each species in a mixture [REFS‑1][REFS‑2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 413.43 |
| Comparator Or Baseline | Des‑methyl analog: 399.40; 3‑methoxy analog: 429.46 |
| Quantified Difference | +14.03 vs des‑methyl; –16.03 vs 3‑methoxy |
| Conditions | HRMS (calculated from molecular formula) |
Why This Matters
Mass‑based differentiation is critical for impurity identification in pharmaceutical analysis; misassignment can lead to incorrect impurity profiling and regulatory non‑compliance.
- [1] Kuujia.com. 4,5‑Dimethoxy‑N‑3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl‑2‑nitrobenzamide (3‑methoxy analog), CAS 941978‑71‑8. View Source
